

2-Bromo-4-fluoro-5-methylbenzoic acid CAS number 1003709-39-4

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Compound of Interest

Compound Name: 2-Bromo-4-fluoro-5-methylbenzoic acid

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An In-Depth Technical Guide to **2-Bromo-4-fluoro-5-methylbenzoic acid** (CAS: 1003709-39-4)

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: A Multifunctional Scaffold in Modern Chemistry

2-Bromo-4-fluoro-5-methylbenzoic acid is a highly functionalized aromatic carboxylic acid that has emerged as a strategic building block in the fields of medicinal chemistry, agrochemicals, and materials science.^{[1][2]} Its unique substitution pattern—featuring a bromine atom, a fluorine atom, a methyl group, and a carboxylic acid moiety—provides multiple, orthogonally reactive sites. This guide offers a comprehensive technical overview of its chemical properties, validated synthesis protocols, spectroscopic signature, and key applications, with a focus on the practical insights required for its effective utilization in research and development.

The strategic placement of these functional groups makes this molecule particularly valuable. The bromine atom serves as a versatile handle for metal-catalyzed cross-coupling reactions, such as Suzuki or Heck couplings, enabling the formation of complex carbon-carbon bonds.^[1] The electron-withdrawing fluorine atom can modulate the electronic properties of the ring, enhance metabolic stability, and improve pharmacokinetic profiles of derivative compounds by

increasing lipophilicity.^[1] The carboxylic acid group is a primary site for forming amides, esters, and other derivatives, crucial for constructing larger molecular architectures and active pharmaceutical ingredients (APIs).^{[1][3]}

Chemical Identity and Physicochemical Properties

A precise understanding of a compound's properties is the foundation of its application. The key identifiers and computed physicochemical characteristics of **2-Bromo-4-fluoro-5-methylbenzoic acid** are summarized below.

Identifier	Value	Source
CAS Number	1003709-39-4	[4] [5] [6] [7]
Molecular Formula	C ₈ H ₆ BrFO ₂	[4] [5] [6] [8]
Molecular Weight	233.03 g/mol	[4] [6] [8] [9]
InChI Key	UVSGTNJGIMPLAM- UHFFFAOYSA-N	[5]
Canonical SMILES	CC1=C(C=C(C(=C1)Br)C(=O) O)F	

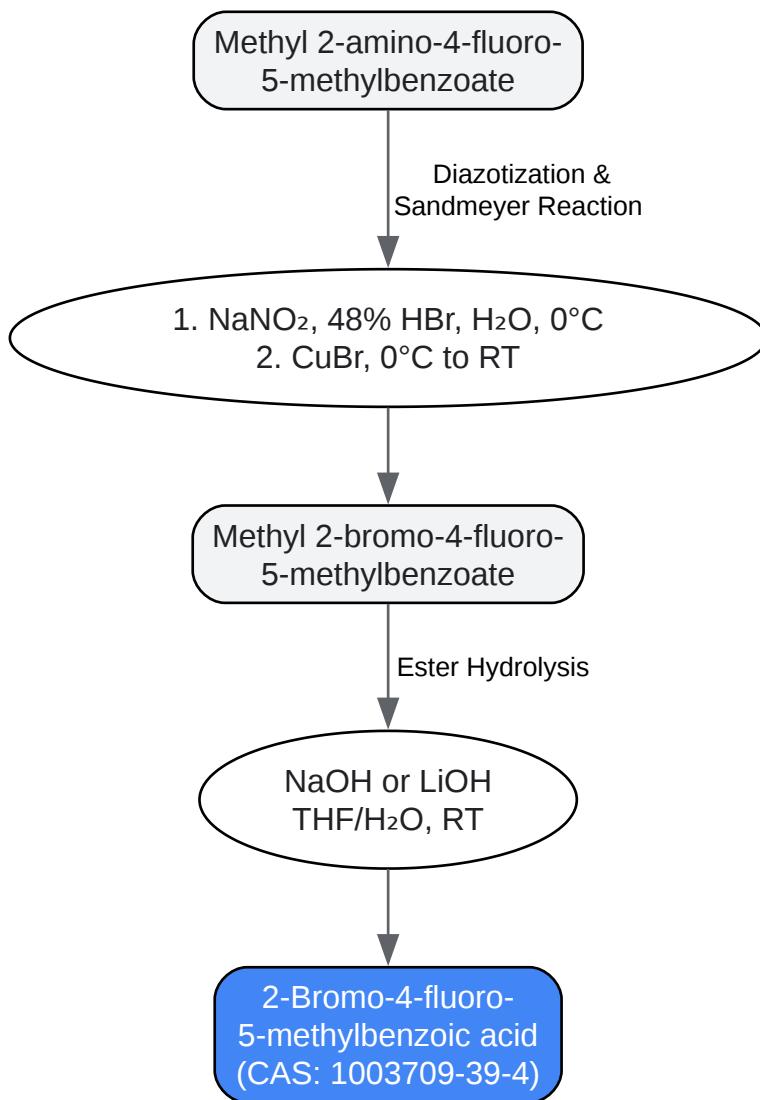
Physicochemical Property	Predicted Value	Source
Boiling Point	309.0 ± 42.0 °C	[4]
Density	1.680 ± 0.06 g/cm ³	[4]
XLogP3	2.6	[4] [9]
Hydrogen Bond Donor Count	1	[4]
Hydrogen Bond Acceptor Count	3	[4]
Appearance	Solid	[5]

Synthesis and Purification: A Validated Protocol

The synthesis of substituted benzoic acids can be approached through various methods, including the oxidation of corresponding alkylbenzenes or the carboxylation of Grignard reagents.[10][11][12] However, for a multi-substituted pattern like that of **2-Bromo-4-fluoro-5-methylbenzoic acid**, a more regioselective approach is required. A reliable and well-documented pathway involves a Sandmeyer-type reaction starting from an aniline precursor, followed by hydrolysis. The most detailed available procedure focuses on the synthesis of the methyl ester intermediate, methyl 2-bromo-4-fluoro-5-methylbenzoate (CAS: 1437780-13-6), which is then readily hydrolyzed to the target carboxylic acid.[13]

Synthetic Workflow Overview

The following diagram illustrates the two-stage synthesis from the commercially available amino-ester precursor to the final benzoic acid product.



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Caption: Two-step synthesis of the target compound via a Sandmeyer reaction and subsequent ester hydrolysis.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the synthesis of the methyl ester intermediate.[13] The subsequent hydrolysis is a standard and high-yielding transformation.

Part A: Synthesis of Methyl 2-bromo-4-fluoro-5-methylbenzoate

- **Diazotization:**
 - Suspend methyl 2-amino-4-fluoro-5-methylbenzoate (e.g., 2.2 g, 12 mmol) in 48% hydrobromic acid (80 mL) in a flask equipped with a magnetic stirrer.
 - Cool the suspension to 0°C in an ice-water bath.
 - Slowly add a pre-chilled aqueous solution (32 mL) of sodium nitrite (828 mg, 12 mmol) dropwise, maintaining the internal temperature at 0°C. Causality Note: Maintaining a low temperature is critical to prevent the premature decomposition of the unstable diazonium salt intermediate.
 - Stir the resulting solution vigorously at 0°C for 30 minutes to ensure complete formation of the diazonium salt.
- **Sandmeyer Reaction:**
 - To the cold diazonium salt solution, add copper(I) bromide (1.72 g, 12 mmol) portion-wise. Expertise Note: Cu(I)Br catalyzes the displacement of the diazonium group with bromide. This is a highly effective method for introducing bromine onto an aromatic ring at a specific position defined by the precursor amino group.
 - Allow the reaction mixture to warm to room temperature and stir for 1 hour. The reaction progress can be monitored by TLC.
- **Work-up and Purification:**

- Once the reaction is complete, add ethyl acetate (200 mL) to the mixture to extract the product.
- Transfer the mixture to a separatory funnel and wash the organic layer twice with water (200 mL each time) to remove residual acids and salts.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude residue by column chromatography on silica gel using a petroleum ether-ethyl acetate gradient (e.g., starting at 10:1) to yield methyl 2-bromo-4-fluoro-5-methylbenzoate as a colorless oil (Typical yield: ~74%).[\[13\]](#)

Part B: Hydrolysis to **2-Bromo-4-fluoro-5-methylbenzoic acid**

- Saponification:
 - Dissolve the purified methyl ester from Part A in a mixture of tetrahydrofuran (THF) and water (e.g., 3:1 ratio).
 - Add an excess of a base, such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (e.g., 2-3 equivalents), to the solution.
 - Stir the mixture at room temperature overnight or until TLC/LC-MS analysis confirms the complete disappearance of the starting material.
- Work-up and Isolation:
 - Concentrate the reaction mixture under reduced pressure to remove the THF.
 - Dilute the remaining aqueous solution with water and wash with a nonpolar solvent like diethyl ether to remove any unreacted ester or nonpolar impurities.
 - Cool the aqueous layer in an ice bath and acidify to a pH of ~2 using a strong acid (e.g., 1M HCl). The desired carboxylic acid should precipitate as a solid.
 - Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield the final product. Self-Validation Note: The purity of the final product should be

confirmed by melting point analysis, ^1H NMR, and LC-MS.

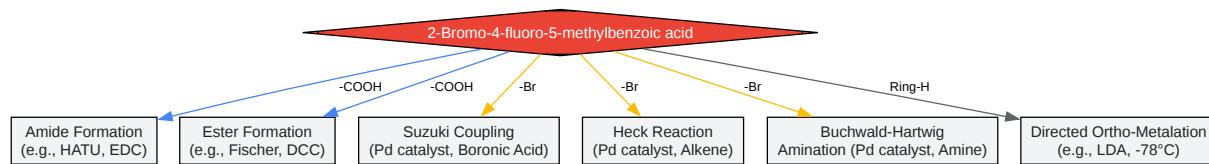
Spectroscopic Characterization

Authenticating the structure of the final compound is paramount. While comprehensive spectral data for the acid is available from suppliers upon request, the expected signature can be reliably predicted from the data of its methyl ester precursor and general chemical principles.[\[6\]](#) [\[14\]](#)

Spectroscopy	Expected Signature / Data
^1H NMR	Aromatic Protons: Two doublets in the aromatic region (~7.5-8.0 ppm), corresponding to the two protons on the benzene ring. Methyl Protons: A singlet around 2.2-2.4 ppm. Carboxylic Acid Proton: A very broad singlet, typically downfield (>10 ppm). Reference Data (Methyl Ester): ^1H NMR (500 MHz, CDCl_3) δ 7.655 (d, $J=8.0$ Hz, 1H), 7.257 (d, $J=8.5$ Hz, 1H), 3.837 (s, 3H, ester methyl), 2.177 (s, 3H, ring methyl) ppm. [13]
^{13}C NMR	Expected signals for 8 distinct carbon atoms, including the carboxyl carbon (~165-175 ppm), aromatic carbons (with C-F and C-Br splitting), and the methyl carbon (~15-20 ppm).
IR Spectroscopy	O-H Stretch: A very broad band from ~2500-3300 cm^{-1} (characteristic of a carboxylic acid dimer). C=O Stretch: A strong, sharp absorption around 1700-1725 cm^{-1} . C-F Stretch: An absorption in the 1100-1300 cm^{-1} region.
Mass Spectrometry	The mass spectrum will show a characteristic isotopic pattern for a molecule containing one bromine atom (^{19}Br and ^{81}Br in ~1:1 ratio), with the molecular ion peaks $[\text{M}]^+$ and $[\text{M}+2]^+$.

Applications in Drug Discovery and Organic Synthesis

The true value of **2-Bromo-4-fluoro-5-methylbenzoic acid** lies in its utility as a versatile synthetic intermediate.^[15] Its different functional groups can be addressed with high selectivity, allowing for the stepwise construction of complex molecules.



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Caption: Key synthetic transformations enabled by the functional groups of the title compound.

- **Amide and Ester Formation:** The carboxylic acid is readily converted into amides or esters using standard coupling reagents (e.g., HATU, EDC) or acid catalysis. This is a primary route for incorporating the scaffold into larger molecules, a common strategy in the synthesis of APIs.^[16]
- **Palladium-Catalyzed Cross-Coupling:** The C-Br bond is a prime site for reactions like Suzuki, Stille, Heck, and Buchwald-Hartwig aminations. This allows for the introduction of a wide variety of substituents, including alkyl, aryl, vinyl, and amino groups, providing a powerful tool for library synthesis and structure-activity relationship (SAR) studies.^{[1][17]}
- **Modulation of Physicochemical Properties:** The fluorine atom is a key feature for drug development, often used to block metabolic oxidation at the adjacent methyl group, increase binding affinity through specific interactions, and tune the pKa and lipophilicity of the final compound.^[1]

Safety and Handling

As with any laboratory chemical, proper safety precautions are essential. Based on available data, **2-Bromo-4-fluoro-5-methylbenzoic acid** is considered a hazardous substance.[9][18]

- Hazard Classifications:
 - Acute toxicity, oral (Category 4)[9]
 - Skin irritation (Category 2)[9]
 - Serious eye irritation (Category 2)[9]
 - Specific target organ toxicity — single exposure (Respiratory tract irritation) (Category 3)[9]
- Recommended Handling Procedures:
 - Personal Protective Equipment (PPE): Wear appropriate protective gloves, chemical safety goggles, and a lab coat.[18][19]
 - Ventilation: Handle only in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[18]
 - Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place. Store under an inert atmosphere for long-term stability.[15][18]
 - First Aid: In case of contact with eyes or skin, rinse immediately with plenty of water for at least 15 minutes and seek medical attention. If inhaled, move to fresh air. If swallowed, rinse mouth and call a physician.[19]

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